molecular formula C14H12N2O4S B12518845 4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide CAS No. 14674-35-2

4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide

Cat. No.: B12518845
CAS No.: 14674-35-2
M. Wt: 304.32 g/mol
InChI Key: MDBIHEWICHVELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide typically involves the condensation reaction between 4-methylbenzenesulfonamide and 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide is unique due to its Schiff base structure, which allows it to form stable complexes with transition metals.

Properties

CAS No.

14674-35-2

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

4-methyl-N-[(2-nitrophenyl)methylidene]benzenesulfonamide

InChI

InChI=1S/C14H12N2O4S/c1-11-6-8-13(9-7-11)21(19,20)15-10-12-4-2-3-5-14(12)16(17)18/h2-10H,1H3

InChI Key

MDBIHEWICHVELQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.